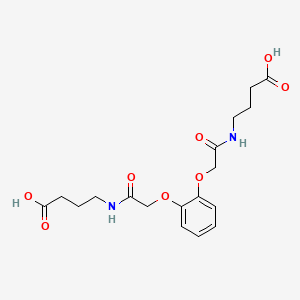

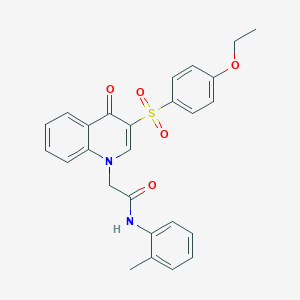

4,4'-((2,2'-(1,2-Phenylenebis(oxy))bis(acetyl))bis(azanediyl))dibutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,4'-((2,2'-(1,2-Phenylenebis(oxy))bis(acetyl))bis(azanediyl))dibutanoic acid, also known as PBA, is a chemical compound that has been widely used in scientific research due to its unique properties. PBA is a bifunctional molecule that contains two carboxylic acid groups and two amine groups, making it an ideal candidate for various applications in biochemistry and biotechnology.

Applications De Recherche Scientifique

Application in Polymer Chemistry

Field

Polymer Chemistry

Summary of the Application

The compound 2,2′-(1,2-Phenylenebis(azanediyl))bis(cyclohepta-2,4,6-trien-1-one) (tralen), which has a similar structure, was used to control the radical polymerization of vinyl acetate (VAc).

Methods of Application

The compound was utilized to control the radical polymerization of vinyl acetate (VAc). The living character of the molecular weight increased linearly with the conversion and matched the theoretical values. The capability of chain extension was observed.

Results or Outcomes

The formation of PVAc-b-P N VP block copolymers further demonstrated the versatility of this tralen mediated radical polymerization. The mechanism study based on the MALDI-TOF, NMR, and EPR spectra of the PVAc products as well as the control studies of VAc polymerization mediated by tropone and aniline indicated that tralen forms bonds with the propagating radical by supposedly using the oxygen on the 7-membered ring to form the dormant species, which shows the single electron property and could reversibly dissociate to the PVAc radical and tralen to complete the cycle that controls the polymerization .

Application in Corrosion Inhibition

Field

Material Science - Corrosion Inhibition

Summary of the Application

A compound with a similar structure, 4,4’-(((2,2-Dimethylpropane-1,3-Diyl)Bis(Azanediyl)Bis(Methylene)Bis(2-Methoxyphenol), was used as a new reduced form of Schiff Base for protecting API 5L Grade B in 1 M HCl.

Methods of Application

The compound was investigated using weight loss, electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) methods. When the compound is added to the 1 M HCl solution, the increased inhibition efficiency and less corrosion attack were observed.

Results or Outcomes

The inhibition efficiency was found to increase with increasing inhibitor’s concentration. Polarization data indicated that these compounds act as mixed-type inhibitors. The corrosion efficiency of the compound at an optimal concentration of 2 mg/L was 75. Also, the obtained results from the PDP method indicate that the compound is a mixed-type inhibitor and the adsorption of the compound on the steel surface obeys Langmuir adsorption isotherm .

Application in Metal-Organic Systems

Field

Material Science - Metal-Organic Systems

Summary of the Application

Three flexible dicarboxylate ligands 2,2′-(1,2-phenylenebis(methylene))bis(sulfanediyl)dibenzoic acid (H2L6), 2,2′-(2,4,6-trimethyl-1,3-phenylene)bis(methylene)bis(oxy)dibenzoic acid (H2L7) and 2,2′-(1,4-phenylenebis(methylene))bis(sulfanediyl)dinicotinic acid (H2L8), have been designed and synthesized.

Methods of Application

These flexible ligands were applied to assemble with copper ions, resulting in four metal–organic complexes based on paddlewheel SBU.

Results or Outcomes

Complexes 1 and 2 are discrete molecular chairs. Complex 3 is a 1D molecular-chair-based coordination polymer. The molecular chairs, similar to that found in 1 and 2, are infinitely connected by the bridging 4,4′-bipy ligands to result in the formation of the 1D chain structure. Complex 4 is a two-dimensional wavelike layer structure containing a 68-member ring .

Propriétés

IUPAC Name |

4-[[2-[2-[2-(3-carboxypropylamino)-2-oxoethoxy]phenoxy]acetyl]amino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O8/c21-15(19-9-3-7-17(23)24)11-27-13-5-1-2-6-14(13)28-12-16(22)20-10-4-8-18(25)26/h1-2,5-6H,3-4,7-12H2,(H,19,21)(H,20,22)(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORNYVQXMNECBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NCCCC(=O)O)OCC(=O)NCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-((2,2'-(1,2-Phenylenebis(oxy))bis(acetyl))bis(azanediyl))dibutanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone](/img/structure/B2879224.png)

![4-{[(4-Bromobenzyl)amino]methyl}benzoic acid](/img/structure/B2879225.png)

![methyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2879226.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 1-benzofuran-2-carboxylate](/img/structure/B2879227.png)

![2-benzamido-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2879230.png)

![4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2879236.png)

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]quinoline](/img/structure/B2879240.png)

![Ethyl 5-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2879244.png)

![2-((4-fluorophenyl)thio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2879245.png)